Cas no 1017783-09-3 (6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one)

6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 2H-3,1-Benzoxazin-2-one, 6-bromo-1,4-dihydro-
- 6-bromo-1,4-dihydro-3,1-benzoxazin-2-one
- 6-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
- 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
- bromodihydrobenzoxazinone
- SSTOTANBGDRSRF-UHFFFAOYSA-N
- SBB069651
- 0469AA
- FCH1396744
- CM14341
- SB11737
- RP13125
- AM802844
- SY059722
- OR400397
- AB0
- NB-0808
- EN300-189934
- SCHEMBL787497
- CS-0050297
- BDBM50515028
- FT-0655462
- 1017783-09-3
- MFCD09972273
- A16293
- AKOS005073746
- 6-bromo-1,4-dihydro-benzo[d][1,3]oxazin-2-one
- Z1269239432
- J-518295
- CHEMBL4522284
- DTXSID60649792
- 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, AldrichCPR
- DB-012294
- 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one;6-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
- DTXCID80600542
-
- MDL: MFCD09972273
- Inchi: 1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
- InChI Key: SSTOTANBGDRSRF-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C([H])([H])OC(N2[H])=O
Computed Properties
- Exact Mass: 226.95800
- Monoisotopic Mass: 226.958
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 1.8
Experimental Properties
- Color/Form: Not available
- Density: 1.7±0.1 g/cm3
- Melting Point: 187-188°
- Boiling Point: 260.1℃ at 760 mmHg
- Flash Point: 111.1±27.3 °C
- PSA: 38.33000
- LogP: 2.64920
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | NB-0808-0.5G |
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one |
1017783-09-3 | >95% | 0.5g |
£105.00 | 2023-09-08 | |
Chemenu | CM105504-10g |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one |
1017783-09-3 | 97% | 10g |
$640 | 2023-03-04 | |
abcr | AB270418-1 g |
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, 95%; . |
1017783-09-3 | 95% | 1 g |
€203.00 | 2023-07-20 | |
eNovation Chemicals LLC | D496474-10G |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one |
1017783-09-3 | 97% | 10g |
$335 | 2024-05-23 | |
Enamine | EN300-189934-10.0g |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one |
1017783-09-3 | 95.0% | 10.0g |
$277.0 | 2025-02-20 | |
Enamine | EN300-189934-0.1g |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one |
1017783-09-3 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06516-5 G |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one |
1017783-09-3 | 97% | 5g |
¥ 1,920.00 | 2022-10-13 | |
TRC | B997750-500mg |
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one |
1017783-09-3 | 500mg |
$ 275.00 | 2022-06-06 | ||
Apollo Scientific | OR400397-1g |
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one |
1017783-09-3 | 95% | 1g |
£46.00 | 2025-02-20 | |
Enamine | EN300-189934-2.5g |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one |
1017783-09-3 | 95.0% | 2.5g |
$69.0 | 2025-02-20 |
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
Introduction to 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3) and Its Emerging Applications in Chemical Biology
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one, identified by the CAS number 1017783-09-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and promising biological activities. This compound belongs to the benzoxazinone class, a family of molecules known for their broad spectrum of pharmacological properties. The presence of a bromine substituent at the 6-position enhances its reactivity, making it a valuable scaffold for medicinal chemists and researchers exploring novel therapeutic agents.
The molecular structure of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one consists of a fused benzene ring and an oxygen-containing heterocycle, which contributes to its unique electronic and steric properties. This structural motif is conducive to interactions with biological targets, such as enzymes and receptors, thereby facilitating the development of small-molecule inhibitors or activators. The compound's dual functionality—combining a brominated aromatic ring with a hydroxylated benzoxazinone core—makes it particularly interesting for further derivatization and optimization.
In recent years, there has been growing interest in exploring the pharmacological potential of benzoxazinone derivatives. Studies have demonstrated that these compounds exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The bromine atom in 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one serves as a handle for further chemical modifications, enabling the synthesis of analogs with enhanced potency or selectivity. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents at the bromine-bearing position, expanding the compound's chemical space for drug discovery.
One of the most compelling aspects of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one is its reported activity as an inhibitor of specific kinases involved in cancer progression. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. Preclinical studies have shown that benzoxazinone derivatives can modulate kinase activity by binding to their active sites or allosteric pockets. The bromine substituent in this compound may facilitate such interactions by enhancing binding affinity or altering the conformational dynamics of the kinase target.
Furthermore, the benzoxazinone scaffold has been investigated for its potential in treating neurodegenerative diseases. Research indicates that certain benzoxazinones can cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species or inhibiting inflammatory pathways. The structural features of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one, particularly the hydroxyl group on the benzoxazinone ring and the electron-withdrawing nature of the bromine atom, may contribute to its ability to interact with neuronal targets effectively.
The synthesis of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes condensation reactions to form the benzoxazinone core followed by bromination at the 6-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic hydrogenation techniques can be used to introduce the dihydro functionality without excessive side reactions.
In conclusion,6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3) represents a promising lead compound for further pharmacological exploration. Its unique structural features and reported biological activities make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research in chemical biology continues to evolve,6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one is likely to play an increasingly important role in drug discovery efforts worldwide.
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